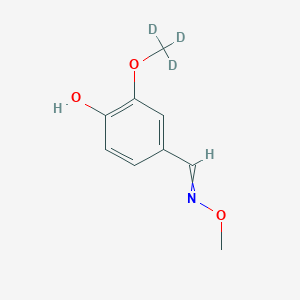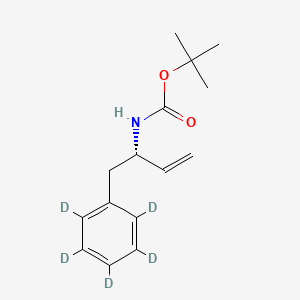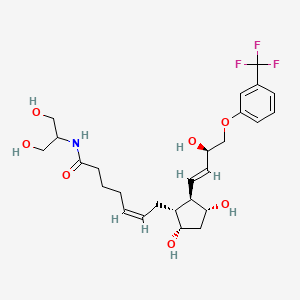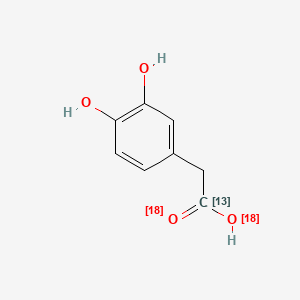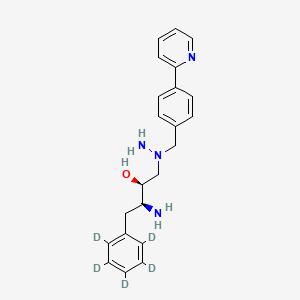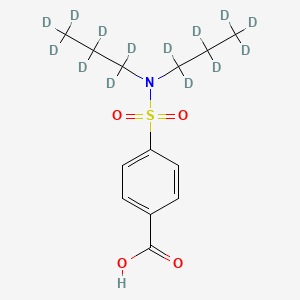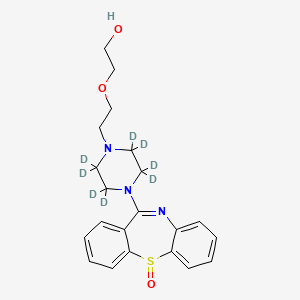
N-Acetyl Sulfamethazine-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl Sulfamethazine-d4 is the deuterium labeled N-Acetyl sulfamethazine . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Molecular Structure Analysis
The molecular formula of this compound is C14H12D4N4O3S, and its molecular weight is 324.39 .科学的研究の応用
Environmental Behavior and Degradation
Residue Accumulation and Environmental Impact : N-Acetyl Sulfamethazine-d4, as part of sulfamethazine compounds, has been identified in various environmental samples. The residue of sulfamethazine and its metabolite N4-acetylsulfamethazine can accumulate in poultry waste, indicating potential environmental and food chain re-entry concerns (Zhanteng et al., 2021). Similarly, the presence of sulfamethazine in marine organisms like marine medaka has been observed, showcasing its bioconcentration and potential metabolic disturbance in aquatic life (Zhao et al., 2016).
Degradation and Transformation in the Environment : Studies have highlighted the resistance of sulfamethazine and its metabolites to biodegradation, while processes like photolysis have been shown to significantly decrease their concentrations in the environment, indicating their fate and behavior under various conditions (Biošić et al., 2017).
Analytical Detection and Measurement
Development of Analytical Methods : this compound and its related compounds have been the focus of analytical method development for detection in various matrices. Techniques like HPLC-UV have been utilized for fast determination in biological samples, providing tools for pharmacokinetic and drug-metabolite interaction studies (Xiao et al., 2012). The metabolites of sulfamethazine have also been identified in biological samples using advanced techniques like high-resolution quadrupole time-of-flight mass spectrometry, providing insights into its metabolic pathways (Hanwe, 2015).
Environmental Treatment and Remediation
Advanced Oxidation Processes : Studies have investigated the degradation of sulfamethazine using advanced oxidation processes like heat-activated persulfate, showing its potential for remediating contaminated water and understanding the transformation pathways of such compounds (Fan et al., 2015). The use of novel processes like ultrasound pre-magnetized Fe0/PS has also been explored for the degradation of sulfamethazine, highlighting the potential of synergistic degradation techniques for environmental remediation (Pan et al., 2018).
作用機序
Target of Action
N-Acetyl Sulfamethazine-d4 is a deuterium-labeled derivative of N-Acetyl Sulfamethazine . The primary target of this compound, like other sulfonamides, is the bacterial enzyme dihydropteroate synthase (DHPS) . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
This compound, as a sulfonamide, acts as a competitive inhibitor of DHPS . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of DHPS. This prevents the enzyme from catalyzing the conversion of PABA to dihydropteroate, a key step in folic acid synthesis . As a result, bacterial growth is inhibited due to the lack of folic acid.
Biochemical Pathways
The inhibition of DHPS disrupts the folic acid synthesis pathway in bacteria . Folic acid is a vital component of the bacterial cell’s machinery for DNA synthesis, repair, and methylation. Therefore, the disruption of folic acid synthesis leads to a halt in these processes, inhibiting bacterial growth and reproduction .
Pharmacokinetics
It is known that deuterium substitution can potentially affect the pharmacokinetic and metabolic profiles of drugs . Deuterium, being a heavier isotope of hydrogen, forms stronger bonds with carbon, which can slow down metabolic processes that involve breaking these bonds . This could potentially lead to changes in absorption, distribution, metabolism, and excretion (ADME) properties of the drug, and impact its bioavailability .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and reproduction . By disrupting folic acid synthesis, the drug prevents the bacteria from carrying out vital cellular processes such as DNA synthesis, repair, and methylation . This leads to a halt in bacterial growth and can eventually result in bacterial death.
Action Environment
The action of this compound, like other sulfonamides, can be influenced by environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which in turn can influence its absorption and distribution . Additionally, the presence of other substances in the environment, such as organic matter, can interact with the drug and affect its stability and efficacy
Safety and Hazards
生化学分析
Biochemical Properties
N-Acetyl Sulfamethazine-d4 interacts with various biomolecules in biochemical reactions. It has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration, the process of replacing hydrogen with deuterium, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Cellular Effects
The cellular effects of this compound are not fully understood. It is known that the parent compound, Sulfamethazine, has significant effects on bacterial cells. It acts as an antibacterial agent, inhibiting the enzymatic conversion of pteridine and p-aminobenzoic acid (PABA) to dihydropteroic acid
Molecular Mechanism
It is known that sulfonamides, the class of drugs to which Sulfamethazine belongs, inhibit the synthesis of folic acid in bacteria by competing with PABA for binding to dihydrofolate synthetase . This prevents the formation of dihydropteroic acid, an intermediate of tetrahydrofolic acid (THF) synthesis . THF is required for the synthesis of purines and dTMP, so its inhibition disrupts bacterial growth .
Temporal Effects in Laboratory Settings
It is known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Dosage Effects in Animal Models
It is known that sulfonamides, the class of drugs to which Sulfamethazine belongs, can cause various side effects at high doses, including diseases of the digestive and respiratory tracts .
Metabolic Pathways
It is known that sulfonamides and their metabolites can be modified, degraded, or used as nutrients by some bacteria .
Transport and Distribution
It is known that sulfonamides, the class of drugs to which Sulfamethazine belongs, are widely distributed throughout the body after absorption .
Subcellular Localization
It is known that sulfonamides, the class of drugs to which Sulfamethazine belongs, are widely distributed throughout the body after absorption .
特性
IUPAC Name |
N-[2,3,5,6-tetradeuterio-4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-9-8-10(2)16-14(15-9)18-22(20,21)13-6-4-12(5-7-13)17-11(3)19/h4-8H,1-3H3,(H,17,19)(H,15,16,18)/i4D,5D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKAKWDUZRJNPJ-UGWFXTGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=NC(=CC(=N2)C)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
